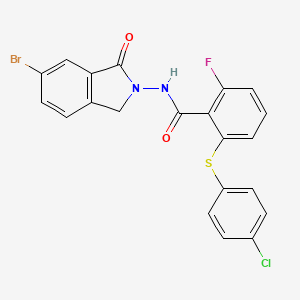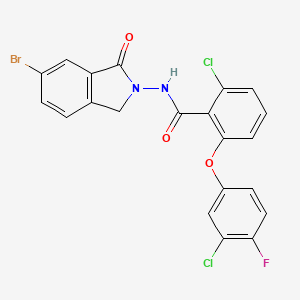
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide, also known as BCI-121, is a novel small molecule inhibitor that has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide disrupts these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit inflammation and reduce the production of pro-inflammatory cytokines. N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate the effects of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide on other cellular processes and pathways. Finally, further research is needed to optimize the synthesis and potency of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide for use in scientific experiments.
Synthesemethoden
The synthesis of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide involves several steps, including the reaction of 5-bromo-1H-isoindole-2,3-dione with 4-chlorothiophenol, followed by the reaction of the resulting intermediate with 6-fluoro-2-nitrobenzamide. The final product is obtained after reduction of the nitro group using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide has been studied extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClFN2O2S/c22-13-5-4-12-11-26(21(28)16(12)10-13)25-20(27)19-17(24)2-1-3-18(19)29-15-8-6-14(23)7-9-15/h1-10H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZBKXDDOVXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1NC(=O)C3=C(C=CC=C3SC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)

![3-(difluoromethylsulfonyl)-N-[2-(4-ethoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7432797.png)
![3-(difluoromethylsulfonyl)-N-[5-fluoro-2-(2-methoxy-4-methylphenoxy)phenyl]benzamide](/img/structure/B7432804.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide](/img/structure/B7432806.png)
![4-fluoro-N-[1-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]cyclopropyl]bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B7432814.png)
![N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432822.png)
![3-(difluoromethylsulfonyl)-N-[2-(3,5-dimethylphenoxy)-6-fluorophenyl]benzamide](/img/structure/B7432826.png)
![3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide](/img/structure/B7432833.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)
![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)

![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)